molecular formula C11H14N2O2 B2483247 N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE CAS No. 1089635-37-9

N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE

Cat. No.: B2483247
CAS No.: 1089635-37-9
M. Wt: 206.245
InChI Key: DMACFPYXNNQAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE is a complex organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly interesting due to its unique structure, which includes a phenyl group, making it a subject of study in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE typically involves the reaction of N-methylformamide with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE is unique due to its combination of a phenyl group and a methyl-substituted amide group. This structure imparts specific chemical and biological properties that are not observed in simpler amides. Its unique structure makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-12-10(14)8-13(2)11(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMACFPYXNNQAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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